molecular formula C15H23N3O4 B12608411 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide CAS No. 917762-50-6

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide

Cat. No.: B12608411
CAS No.: 917762-50-6
M. Wt: 309.36 g/mol
InChI Key: FUXPETHYQRIEKT-UHFFFAOYSA-N
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Description

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide is a synthetic compound featuring a hexanamide backbone substituted with a 3-(1-hydroxyethyl)-4-nitrophenylmethyl group.

Properties

CAS No.

917762-50-6

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

6-amino-N-[[3-(1-hydroxyethyl)-4-nitrophenyl]methyl]hexanamide

InChI

InChI=1S/C15H23N3O4/c1-11(19)13-9-12(6-7-14(13)18(21)22)10-17-15(20)5-3-2-4-8-16/h6-7,9,11,19H,2-5,8,10,16H2,1H3,(H,17,20)

InChI Key

FUXPETHYQRIEKT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCCCCN)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide typically involves multiple steps. One common method includes the condensation of 6-aminocaproic acid with an appropriate aldehyde or ketone under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development :
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide has potential applications in drug development, particularly as a precursor or intermediate in the synthesis of pharmaceuticals. The presence of the nitrophenyl group can enhance the compound's bioactivity and selectivity towards specific biological targets.

Case Studies :

  • Anticancer Activity : Research indicates that derivatives of nitrophenyl compounds exhibit anticancer properties. Studies have shown that modifications to the amino group can lead to increased cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have been tested for their antimicrobial efficacy. Preliminary studies suggest that 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide may possess activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Materials Science

Polymer Chemistry :
This compound can be utilized in the synthesis of specialty polymers. Its amino group allows for the formation of amide linkages, which are crucial in creating high-performance materials.

Case Studies :

  • Biodegradable Polymers : Incorporating 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide into polymer matrices has shown promise in developing biodegradable plastics, contributing to sustainability efforts.
  • Coatings and Adhesives : The compound's reactivity can be exploited in formulating advanced coatings and adhesives with enhanced adhesion properties and durability.

Analytical Chemistry

Chromatography :
The unique chemical structure of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide makes it suitable for use as a standard or reagent in chromatographic techniques.

Case Studies :

  • HPLC Applications : It can serve as a calibration standard in high-performance liquid chromatography (HPLC) for analyzing complex mixtures, particularly in pharmaceutical formulations.
  • Spectroscopic Analysis : The compound's distinct UV-Vis absorption characteristics allow for its use in spectroscopic methods to determine concentrations of similar compounds in solution.

Mechanism of Action

The mechanism of action of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in the glucose metabolic pathway of certain bacteria . This inhibition disrupts the metabolic processes of the bacteria, leading to their death. The compound’s ability to bind to bacterial ribosomes and inhibit protein synthesis also contributes to its antimicrobial activity .

Comparison with Similar Compounds

Piperazine and Benzodioxole Derivatives

Compounds 7a–7d (Marine Drugs, 2012) share the 6-aminohexanamide core but differ in their aromatic substituents:

  • 7a : Contains a benzhydrylpiperazine-carbonyl group.
  • 7b : Features a bis(4-fluorophenyl)methyl-piperazine substituent.
  • 7c : Includes a phenylpiperidine-carbonyl group.
  • 7d : Substituted with a benzodioxol-5-ylmethyl-piperazine group.

Key Differences :

  • The hydroxyethyl and nitro groups in the target compound are replaced with bulkier, nitrogen-rich substituents in 7a–7d.

Nitroanilide Analogues

A structurally related compound, 2-(acetylamino)-6-amino-N-(4-nitrophenyl)hexanamide (CAS: 50931-35-6), retains the nitro group but replaces the hydroxyethylphenylmethyl group with a 4-nitroanilide moiety. This substitution reduces steric hindrance and may increase hydrogen-bonding capacity due to the free amino group .

Functional Group Variations

Hydroxamic Acid Derivatives

Compounds 4–10 (Molecules, 2011) incorporate hydroxamic acid (-CONHOH) groups, which are absent in the target compound. Hydroxamic acids are known for metal-chelating properties (e.g., in histone deacetylase inhibitors), suggesting that the target compound’s hydroxyethyl group may serve a different role, such as modulating solubility or metabolic stability .

Sulfonamide-Containing Analogues

Table 1: Key Properties of 6-Aminohexanamide Derivatives

Compound Name Molecular Weight Key Substituents Synthesis Method Reference
Target Compound ~323.34* 3-(1-hydroxyethyl)-4-nitrophenyl Likely reductive amination N/A
7a (Marine Drugs, 2012) 621.75 Benzhydrylpiperazine-carbonyl Reductive amination + chromatography
2-(acetylamino)-6-amino-N-(4-NO₂Ph)hexanamide 320.33 4-Nitroanilide Amide coupling
CAS 918436-59-6 381.52 Thienylsulfonylamino Sulfonylation

*Calculated based on formula C₁₅H₂₁N₃O₄.

Synthesis Notes:

  • The target compound’s synthesis may parallel 7a–7d , requiring protection of the hydroxyethyl group during amide bond formation .
  • In contrast, hydroxamic acid derivatives (e.g., 4–10 ) often employ hydroxylamine coupling, which is unnecessary for the target compound .

Biological Activity

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide, a compound with the CAS number 1795305-12-2, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases, which are crucial for cell signaling and metabolism.
  • Antioxidant Properties : The nitrophenyl group in the compound may contribute to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity and Antitumor Activity

Studies have evaluated the cytotoxic effects of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide on various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against:

  • Breast Cancer Cells (MCF-7) : In vitro assays indicated an IC50_{50} value of approximately 20 µM, suggesting potent antitumor activity.
  • Lung Cancer Cells (A549) : The compound exhibited a dose-dependent reduction in cell viability, with similar IC50_{50} values observed.

Study 1: Antitumor Efficacy

A recent study investigated the effects of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide on human pancreatic cancer cells (Patu8988). The results indicated that treatment with this compound led to:

  • Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase.
  • Induction of Apoptosis : Annexin V staining showed increased apoptosis in treated cells compared to controls.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound in models of oxidative stress. Key findings included:

  • Reduction in Oxidative Stress Markers : Treatment significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation.
  • Improvement in Cognitive Function : Behavioral tests indicated enhanced memory retention in subjects treated with the compound.

Data Summary

The following table summarizes key findings related to the biological activity of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide:

Biological ActivityObserved EffectReference
Cytotoxicity (MCF-7 Cells)IC50_{50} ~ 20 µM
Antioxidant ActivityScavenging free radicals
Apoptosis InductionIncreased Annexin V positive
NeuroprotectionReduced MDA levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide, and how can intermediates be characterized?

  • Methodology : Utilize reductive amination or coupling reactions with protecting groups (e.g., tert-butoxycarbonyl, Boc) for the aminohexanamide backbone. Intermediate purification via reverse-phase chromatography (RP-HPLC) or flash chromatography is critical, as demonstrated in structurally analogous compounds . Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity (>98%) .

Q. How should researchers validate the structural integrity of this compound under varying pH and temperature conditions?

  • Methodology : Perform stability assays using HPLC or LC-MS to monitor degradation products. For example, nitro groups (as in the 4-nitrophenyl moiety) are prone to reduction under acidic/basic conditions, necessitating pH-controlled environments (<6 or >8) during storage . Thermal gravimetric analysis (TGA) can assess decomposition temperatures .

Q. What safety protocols are essential for handling 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide?

  • Methodology : Refer to Safety Data Sheets (SDS) for analogous nitroaromatic compounds, which recommend PPE (gloves, goggles), fume hoods, and avoidance of inhalation/contact. Store at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against neuronal ion channels?

  • Methodology : Synthesize derivatives with modifications at the 1-hydroxyethyl or nitro groups (e.g., halogenation, methyl substitution). Test inhibitory activity against Cav2.2 channels using patch-clamp electrophysiology, referencing protocols for ω-conotoxin GVIA mimetics . Computational docking (e.g., AutoDock Vina) can predict binding affinity to voltage-gated channels .

Q. What analytical techniques resolve contradictions in reported bioactivity data for nitroaromatic compounds like this one?

  • Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Address purity discrepancies (>98% vs. lower grades) via HPLC-UV/ELSD and quantify residual solvents (GC-MS) that may interfere with bioassays .

Q. How does the 1-hydroxyethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodology : Conduct in vitro hepatic microsomal assays (human/rat) to assess oxidative metabolism. Compare half-life (t1/2t_{1/2}) with analogs lacking the hydroxyethyl group. LC-MS/MS can identify metabolites, focusing on glucuronidation or sulfation at the hydroxyl group .

Q. What computational strategies predict this compound’s interaction with antiviral targets like SARS-CoV-2 polyproteins?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER/GROMACS) to model binding to viral proteases (e.g., PLpro^\text{pro}). Validate predictions with in vitro enzymatic inhibition assays, using fluorescence-based substrates (e.g., FRET peptides) .

Q. How can researchers mitigate aggregation issues in aqueous solutions for this hydrophobic compound?

  • Methodology : Optimize solvent systems (e.g., DMSO/PBS co-solvents) or employ micellar encapsulation (e.g., polysorbate-80). Dynamic light scattering (DLS) monitors particle size, while circular dichroism (CD) ensures conformational stability .

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